(4-Tert-butylcyclohexyl)methanol
Overview
Description
(4-Tert-butylcyclohexyl)methanol is a terpene alcohol with the molecular formula C11H22O and a molecular weight of 170.29 g/mol. It is a synthetic fragrance compound widely used in the perfume industry due to its pleasant and long-lasting odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Tert-butylcyclohexyl)methanol typically involves the hydrogenation of 4-tert-butylcyclohexanone. This process can be carried out using various catalysts, including ruthenium-aminophosphine complexes, iridium, and rhodium catalysts . The reaction conditions often involve the use of hydrogen gas and a base, with the reaction being stereoselective to produce the desired cis-isomer .
Industrial Production Methods
On an industrial scale, the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid is a common method . This process ensures a high yield of the cis-isomer, which is preferred for its intense woody odor with a flowery fragrance .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogen gas and catalysts like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include 4-tert-butylcyclohexanone (from oxidation) and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
(4-Tert-butylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a fragrance ingredient in perfumes.
Biology: The compound’s pleasant odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.
Industry: It is widely used in the production of perfumes, cosmetics, and other scented products.
Mechanism of Action
The mechanism by which (4-Tert-butylcyclohexyl)methanol exerts its effects primarily involves its interaction with olfactory receptors. The compound’s molecular structure allows it to bind to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its pleasant odor .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.
4-tert-Butylcyclohexanone: The ketone analog of (4-Tert-butylcyclohexyl)methanol.
4-tert-Butylcyclohexyl acetate: An ester derivative used in perfumes.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a long-lasting and pleasant odor. This makes it particularly valuable in the fragrance industry compared to its analogs.
Properties
IUPAC Name |
(4-tert-butylcyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBQKOXLMPNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909870, DTXSID201247499 | |
Record name | (4-tert-Butylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-53-6, 10601-39-5, 13004-06-3 | |
Record name | 4-tert-Butylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20691-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-tert-Butylcyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-tert-Butylcyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013004063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylcyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-tert-Butylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-tert-butylcyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-butylcyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-tert-butylcyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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